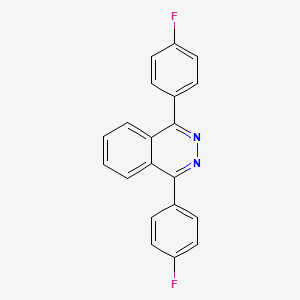![molecular formula C11H22O4Si B14279141 3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one CAS No. 159412-68-7](/img/structure/B14279141.png)
3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one is an organosilicon compound that features a cyclohexanone ring substituted with a dimethoxy(propan-2-yl)oxy group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one typically involves the reaction of cyclohexanone with a silylating agent such as dimethoxy(propan-2-yl)chlorosilane. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and scaling up the production while ensuring consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the silicon atom or the cyclohexanone ring.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Aplicaciones Científicas De Investigación
3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of 3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one involves the interaction of the silyl group with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The cyclohexanone ring provides additional reactivity, enabling the compound to act as a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{Dimethyl[(propan-2-yl)oxy]silyl}cyclohexan-1-one
- 3-{Diethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one
- 3-{Trimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one
Uniqueness
3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring and a dimethoxy(propan-2-yl)oxy silyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
159412-68-7 |
|---|---|
Fórmula molecular |
C11H22O4Si |
Peso molecular |
246.37 g/mol |
Nombre IUPAC |
3-[dimethoxy(propan-2-yloxy)silyl]cyclohexan-1-one |
InChI |
InChI=1S/C11H22O4Si/c1-9(2)15-16(13-3,14-4)11-7-5-6-10(12)8-11/h9,11H,5-8H2,1-4H3 |
Clave InChI |
ALLYLLQLWCZFNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Si](C1CCCC(=O)C1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)




![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)
![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)

